Glenvastatin
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Overview
Description
Glenvastatin is a synthetic compound that belongs to the class of drugs known as statins. Statins are widely used for their ability to lower cholesterol levels in the blood by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound, like other statins, is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glenvastatin involves several key steps. One common method includes the use of β-ketoester intermediates. The process typically involves the formation of a double bond through olefination reactions on suitable aldehydes, which can be present on either the aromatic portion or the side chain of the statin. These reactions include Wittig, Horner-Emmons, or Julia reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves enantioselective synthesis methods. These methods ensure the production of optically active intermediates, which are crucial for the drug’s efficacy. Enzymatic and microbiological methods are also employed to achieve high levels of enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: Glenvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Glenvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of statins on various chemical reactions.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Used to study its efficacy in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Employed in the development of new drug formulations and delivery systems.
Mechanism of Action
Glenvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Comparison: Glenvastatin shares a similar mechanism of action with other statins, as they all inhibit hydroxymethylglutaryl-coenzyme A reductase. this compound is unique in its specific molecular structure, which may contribute to differences in its pharmacokinetic profile and efficacy. For example, this compound has been shown to have a lower systemic bioavailability due to extensive first-pass metabolism, which can be advantageous as it targets the liver more effectively .
Properties
CAS No. |
122254-45-9 |
---|---|
Molecular Formula |
C27H26FNO3 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1 |
InChI Key |
LJIZUXQINHXGAO-ITWZMISCSA-N |
SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Isomeric SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O |
Canonical SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Synonyms |
HR 780 HR-780 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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